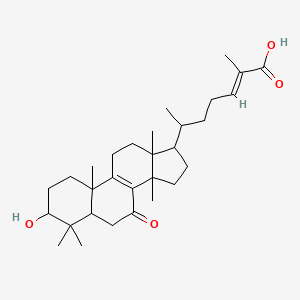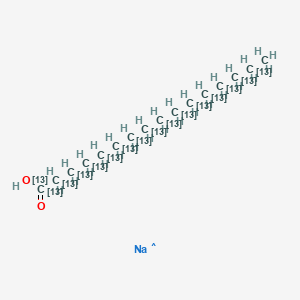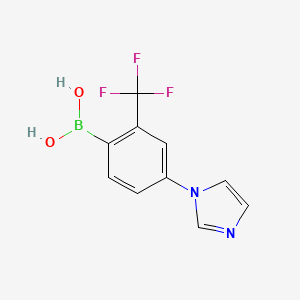
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide is a chemical compound that combines a benzamide group with a methylpyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide typically involves the methylation of N-(pyridin-4-yl)benzamide. This can be achieved by treating the compound with methyl iodide in the presence of a base such as sodium hydride . The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide involves its interaction with specific molecular targets. For instance, in cancer cells, it can induce apoptosis by activating the caspase cascade and promoting cytochrome c release from mitochondria . The compound can also inhibit certain enzymes and disrupt cellular processes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylpyridinium chloride: Similar structure but lacks the benzamide group.
N-(piperidine-4-yl)benzamide: Contains a piperidine ring instead of a pyridinium ion.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains additional substituents on the benzamide group.
Uniqueness
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide is unique due to its combination of a benzamide group with a methylpyridinium ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
127722-74-1 |
|---|---|
Molekularformel |
C13H13IN2O |
Molekulargewicht |
340.16 g/mol |
IUPAC-Name |
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide |
InChI |
InChI=1S/C13H12N2O.HI/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11;/h2-10H,1H3;1H |
InChI-Schlüssel |
KTMSYZLAAHPEEF-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)NC(=O)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)


![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)
![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)

![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)

